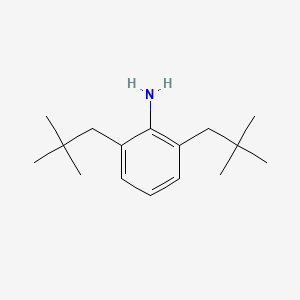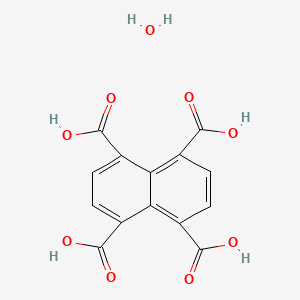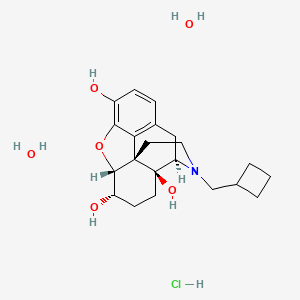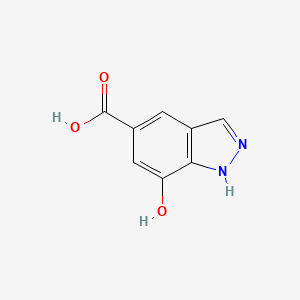
4-nitro-1-methyl-1,2-dihydro-indazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a nitro group at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
准备方法
The synthesis of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylhydrazine, followed by cyclization in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of advanced catalytic systems.
化学反应分析
4-nitro-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines. Major products formed from these reactions include amino derivatives, oxides, and substituted indazoles.
科学研究应用
4-nitro-1-methyl-1,2-dihydro-indazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and affecting cellular functions.
相似化合物的比较
4-nitro-1-methyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as:
1-Methyl-2-nitro-1H-indazole: Similar structure but with the nitro group at the 2-position.
4-Nitro-1H-indazole: Lacks the methyl group at the 1-position.
1-Methyl-4-amino-1,2-dihydro-indazol-3-one: The nitro group is replaced with an amino group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
属性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
1-methyl-4-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12) |
InChI 键 |
LHRFLFNVVMKBEJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1511879.png)
![Benzo[b]thiophen-2-yl(cyclohexyl)methanol](/img/structure/B1511882.png)




![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1511923.png)





